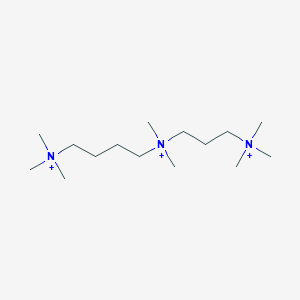
3'-Sialyllactose
Descripción general
Descripción
3’-Sialyllactose is an acidic oligosaccharide found in human milk. It is one of the most abundant human milk oligosaccharides, accounting for about 10-30% of the total human milk oligosaccharides . This compound plays a crucial role in infant health, contributing to gut maturation, resistance to gut pathogens, and prebiotic effects .
Aplicaciones Científicas De Investigación
3’-Sialyllactose has numerous scientific research applications:
Chemistry: It is used in the study of glycosylation processes and the synthesis of complex carbohydrates.
Biology: It plays a role in the development of the infant gut microbiota and the immune system.
Industry: It is used in the production of infant formula to mimic the beneficial effects of human milk.
Mecanismo De Acción
Target of Action
3’-Sialyllactose (3’-SL) primarily targets the cell surface protein, SIGLEC-3 (also known as CD33), which is widely expressed in animal cells . SIGLEC-3 plays a crucial role in cellular processes such as differentiation and apoptosis .
Mode of Action
3’-SL interacts with its target, SIGLEC-3, by binding to it specifically . This binding triggers a series of cellular events, including the internalization of the 3’-SL-bound CD33 into the cytosol via a process known as caveolae-dependent endocytosis . At the molecular level, the 3’-SL-bound CD33 recruits the suppressor of cytokine signaling 3 (SOCS3) and SH2 domain-containing protein tyrosine phosphatase 1 (SHP1). SOCS3 is degraded with CD33 by proteasome degradation, while SHP-1 activates extracellular signal–regulated kinase (ERK) to induce megakaryocytic differentiation and subsequent apoptosis .
Biochemical Pathways
The biochemical pathway of 3’-SL involves the synthesis of an important precursor, Neu5Ac . This is achieved through the introduction of neuA and nst genes from Neisseria meningitidis into an engineered Bacillus subtilis, leading to the de novo biosynthesis of 3’-SL from glucose and lactose . The 3’-SL synthetic pathway is further optimized with a push–pull-restrain strategy, which includes optimizing the promoters and ribosome binding site sequences of neuA and nst to increase the expression of the two enzymes .
Pharmacokinetics
It is known that 3’-sl is highly resistant to hydrolysis by most enzymes in the intestinal mucosa of humans and rats . This resistance suggests that 3’-SL may have a high bioavailability, as it can survive the harsh conditions of the gastrointestinal tract and reach its target cells intact.
Result of Action
The action of 3’-SL results in several molecular and cellular effects. It enhances osteogenic differentiation and inhibits adipogenic differentiation of human bone marrow stromal cells (hBMSCs) . It also inhibits the receptor activator of nuclear factor κB ligand-induced osteoclast differentiation of bone marrow-derived macrophages . These actions contribute to the amelioration of osteoporosis in ovariectomized mice and positively regulate bone remodeling .
Action Environment
The action, efficacy, and stability of 3’-SL can be influenced by various environmental factors. For instance, the conversion temperature, pH, and stability under optimal temperature and pH conditions can affect the production of 3’-SL . Furthermore, the presence of other compounds, such as surfactants, can also impact the production and action of 3’-SL .
Análisis Bioquímico
Biochemical Properties
3’-SL interacts with various biomolecules, contributing to biochemical reactions. It is recognized by specific proteins called siglecs, which are sialic acid-binding immunoglobulin-like lectins . The binding of 3’-SL to siglecs can modulate cellular functions, including immune responses .
Cellular Effects
3’-SL has significant effects on various types of cells and cellular processes. It has been shown to enhance osteogenic differentiation and inhibit adipogenic differentiation of human bone marrow stromal cells . It also modulates the immune response by interacting with siglecs on the surface of immune cells .
Molecular Mechanism
The molecular mechanism of 3’-SL involves its interaction with specific cellular receptors. For instance, it binds to siglecs, leading to the modulation of downstream signaling pathways . This interaction can influence gene expression, cellular metabolism, and other cellular functions .
Temporal Effects in Laboratory Settings
The effects of 3’-SL can change over time in laboratory settings. For instance, it has been shown to enhance osteogenic differentiation over time in human bone marrow stromal cells . The stability and degradation of 3’-SL can also influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3’-SL can vary with different dosages in animal models. For instance, in a study on a minipig model of rheumatoid arthritis, intra-articular injection of 3’-SL showed a therapeutic effect on collagen-induced arthritis at the cellular level .
Metabolic Pathways
3’-SL is involved in various metabolic pathways. It is synthesized from the precursors CMP-Neu5Ac and lactose via the action of the enzyme α2,3-sialyltransferase . This process is part of the larger sialic acid metabolism pathway, which plays a crucial role in cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3’-Sialyllactose can be synthesized using multi-enzyme cascade systems. One method involves the use of engineered Escherichia coli, where a multi-enzymatic cofactor recycling system is constructed for the biosynthesis of 3’-Sialyllactose from low-cost substrates . The optimal conditions for this synthesis include a temperature of 35°C, pH 7.0, 20 mM polyphosphate, 10 mM cytidine monophosphate, and 20 mM magnesium chloride .
Industrial Production Methods
Industrial production of 3’-Sialyllactose often employs whole-cell biocatalysts. For example, Bacillus subtilis has been engineered to produce 3’-Sialyllactose by introducing genes from Neisseria meningitidis and optimizing the synthetic pathway . This method has shown promising results, with a final titer of 1252.1 mg/L .
Análisis De Reacciones Químicas
Types of Reactions
3’-Sialyllactose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Sialyllactose can lead to the formation of sialic acid derivatives .
Comparación Con Compuestos Similares
Similar Compounds
6’-Sialyllactose: Another sialylated human milk oligosaccharide with similar prebiotic and anti-inflammatory properties.
3-Fucosyllactose: A fucosylated human milk oligosaccharide with prebiotic effects and the ability to inhibit pathogen adhesion.
Uniqueness
3’-Sialyllactose is unique due to its specific binding to sialic acid receptors, which enhances its ability to prevent pathogen adhesion and modulate the immune system . Its high abundance in human milk also makes it a critical component for infant health .
Propiedades
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZGSVFYNBZVIK-FHHHURIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905216 | |
| Record name | 3′-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35890-38-1 | |
| Record name | 3′-Sialyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylneuraminoyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3′-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-SIALYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one](/img/structure/B164605.png)










